S-Methyl-L-cysteine methyl ester hydrochloride
Overview
Description
S-Methyl-L-cysteine methyl ester hydrochloride is a chemical compound derived from L-cysteine, an amino acid. It is commonly used in peptide synthesis and has various applications in scientific research, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting L-cysteine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
S-Methyl-L-cysteine methyl ester hydrochloride, also known as Methyl S-methyl-L-cysteinate hydrochloride, primarily targets the methionine sulfoxide reductase A (MSRA) system . MSRA is a catalytic antioxidant system that plays a crucial role in managing oxidative stress in cells .
Mode of Action
This compound interacts with its target, the MSRA system, by serving as a substrate . This interaction enhances the efficacy of the MSRA system, leading to increased resistance to oxidative stress .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the antioxidant pathway mediated by the MSRA system . By providing additional substrate for this system, this compound enhances the system’s ability to manage oxidative stress . The downstream effects of this action include increased cellular resistance to oxidative damage, which can have significant implications for cell health and longevity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced resistance to oxidative stress . By boosting the efficacy of the MSRA system, this compound helps cells better manage oxidative damage, potentially improving cell health and longevity .
Scientific Research Applications
S-Methyl-L-cysteine methyl ester hydrochloride is widely used in scientific research due to its versatility:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound finds applications in the production of biodegradable polymers and other industrial chemicals.
Comparison with Similar Compounds
L-Cysteine methyl ester hydrochloride: Similar to S-Methyl-L-cysteine methyl ester hydrochloride but without the S-methyl group.
L-Cysteine ethyl ester hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.
L-Cysteine dimethyl ester hydrochloride: Contains two methyl ester groups instead of one.
Uniqueness: this compound is unique due to the presence of the S-methyl group, which can influence its reactivity and biological activity compared to its counterparts.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOBCPSLMYVDBX-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376764 | |
Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34017-27-1 | |
Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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